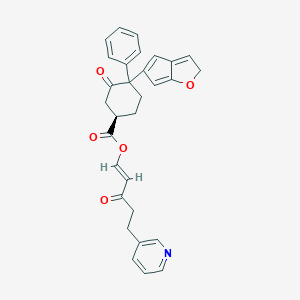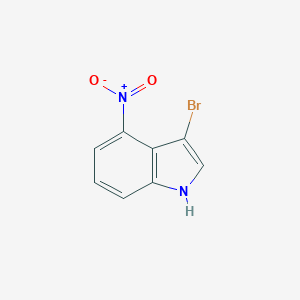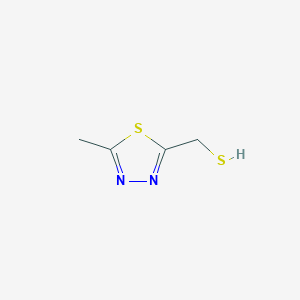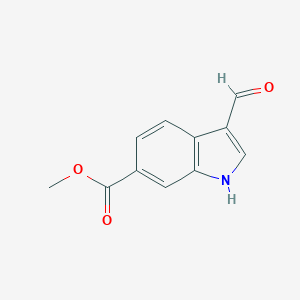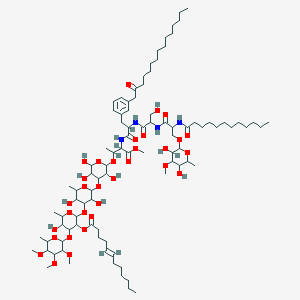
Gpl X1 glycopeptidolipid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gpl X1 glycopeptidolipid is a type of glycolipid that is found in the cell wall of Mycobacterium tuberculosis. This molecule has been of great interest to scientists due to its unique structure and potential applications in the field of medicine.
Applications De Recherche Scientifique
Gpl X1 glycopeptidolipid has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Some of the research applications include the development of new diagnostic tools for tuberculosis, the identification of new drug targets for tuberculosis treatment, and the development of new vaccines for tuberculosis.
Mécanisme D'action
The mechanism of action of Gpl X1 glycopeptidolipid is not fully understood. However, it is believed to play a role in the virulence of Mycobacterium tuberculosis by interacting with host cells and modulating the immune response.
Effets Biochimiques Et Physiologiques
Studies have shown that Gpl X1 glycopeptidolipid can induce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in host cells. It has also been shown to modulate the immune response by inhibiting the activation of T cells and promoting the production of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Gpl X1 glycopeptidolipid in lab experiments include its unique structure, which allows for the development of new diagnostic tools and the identification of new drug targets. However, the limitations of using Gpl X1 glycopeptidolipid in lab experiments include its complex synthesis method and the potential for variability in its structure.
Orientations Futures
There are several future directions for the study of Gpl X1 glycopeptidolipid. These include the development of new diagnostic tools for tuberculosis, the identification of new drug targets for tuberculosis treatment, and the development of new vaccines for tuberculosis. Additionally, further research is needed to fully understand the mechanism of action of Gpl X1 glycopeptidolipid and its potential applications in the field of medicine.
In conclusion, Gpl X1 glycopeptidolipid is a complex molecule that has the potential to be used in a variety of scientific research applications. Its unique structure and potential applications in the field of medicine make it an interesting topic for further study.
Méthodes De Synthèse
The synthesis of Gpl X1 glycopeptidolipid is a complex process that involves several steps. The first step is the synthesis of the peptidoglycan backbone, which is then modified with various sugars to form the glycan chains. The final step involves the addition of lipids to the glycan chains to form the glycolipid molecule.
Propriétés
Numéro CAS |
134874-51-4 |
|---|---|
Nom du produit |
Gpl X1 glycopeptidolipid |
Formule moléculaire |
C92H156N4O32 |
Poids moléculaire |
1830.2 g/mol |
Nom IUPAC |
[2-[2-[2-[3-[[2-[[2-[[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2-(dodecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3-(2-oxopentadecyl)phenyl]propanoyl]amino]-4-methoxy-4-oxobutan-2-yl]oxy-3,5,6-trihydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-5-hydroxy-6-methyl-4-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-dodec-5-enoate |
InChI |
InChI=1S/C92H156N4O32/c1-14-17-20-23-26-29-30-33-34-37-40-46-61(98)50-59-44-43-45-60(49-59)51-62(94-84(109)63(52-97)95-85(110)64(53-118-88-72(105)76(114-10)68(101)55(5)120-88)93-65(99)47-41-38-35-31-27-24-21-18-15-2)83(108)96-67(86(111)117-13)54(4)119-90-74(107)78(71(104)87(112)128-90)125-89-73(106)77(69(102)56(6)121-89)126-92-82(124-66(100)48-42-39-36-32-28-25-22-19-16-3)79(70(103)57(7)122-92)127-91-81(116-12)80(115-11)75(113-9)58(8)123-91/h32,36,43-45,49,54-58,62-64,67-82,87-92,97,101-107,112H,14-31,33-35,37-42,46-48,50-53H2,1-13H3,(H,93,99)(H,94,109)(H,95,110)(H,96,108)/b36-32+ |
Clé InChI |
YNNDCUKXFWSZFW-WIKZRCHHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCC/C=C/CCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
Synonymes |
GPL X1 glycopeptidolipid GPL-X-1 GPL-X-I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



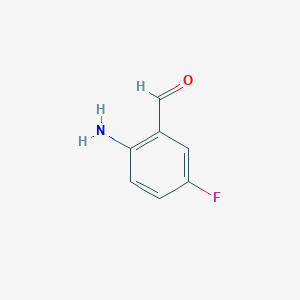
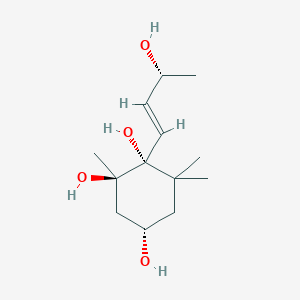
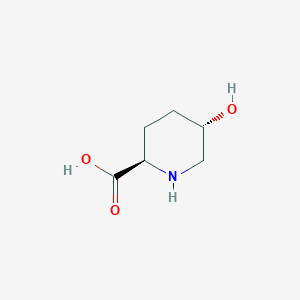
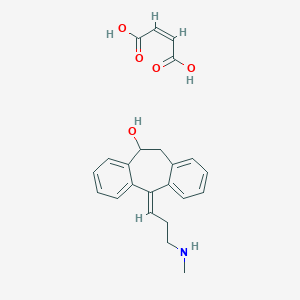
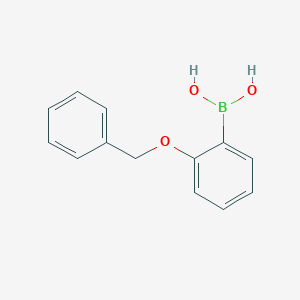
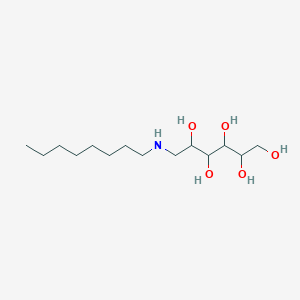
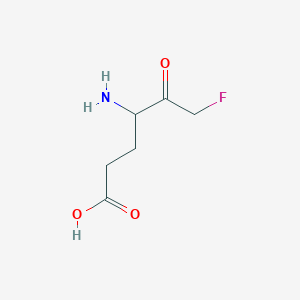
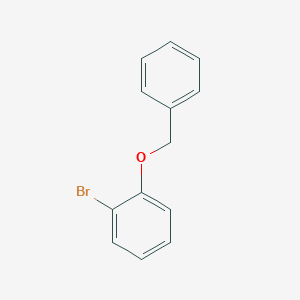
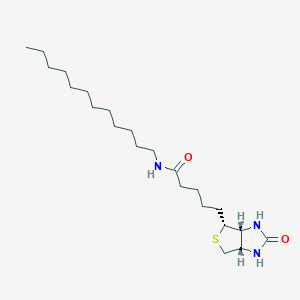
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
